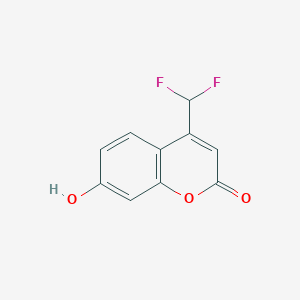

4-(difluoromethyl)-7-hydroxy-2H-chromen-2-one

Description

4-(Difluoromethyl)-7-hydroxy-2H-chromen-2-one is a fluorinated coumarin derivative characterized by a difluoromethyl group at the 4-position and a hydroxyl group at the 7-position of the chromen-2-one scaffold. Its synthesis typically involves Pechmann condensation or modifications of pre-functionalized coumarin intermediates, as seen in its use as a precursor for coupling with heterocyclic bases (e.g., triazine derivatives) . The difluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, making it a valuable candidate for drug discovery .

Properties

IUPAC Name |

4-(difluoromethyl)-7-hydroxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2O3/c11-10(12)7-4-9(14)15-8-3-5(13)1-2-6(7)8/h1-4,10,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAVTWUTXGVPZRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C=C2C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-7-hydroxy-2H-chromen-2-one typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. One common method is the metal-mediated difluoromethylation of chromen-2-one derivatives. This process can be achieved using difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal catalysts like palladium or copper, and the reactions are carried out under mild conditions to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of 4-(difluoromethyl)-7-hydroxy-2H-chromen-2-one may involve large-scale difluoromethylation processes. These processes are optimized for high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability and sustainability of the production .

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethyl)-7-hydroxy-2H-chromen-2-one undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group at the 7-position can be oxidized to form a carbonyl group.

Reduction: The carbonyl group in the chromen-2-one scaffold can be reduced to form a hydroxy group.

Substitution: The difluoromethyl group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of 4-(difluoromethyl)-7-oxo-2H-chromen-2-one.

Reduction: Formation of 4-(difluoromethyl)-7-hydroxy-2H-chromen-2-one.

Substitution: Formation of various substituted chromen-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 7-hydroxycoumarin, including 4-(difluoromethyl)-7-hydroxy-2H-chromen-2-one, exhibit significant anticancer properties. A study reported that certain chromone derivatives demonstrated selective cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells. The mechanism involved DNA fragmentation and apoptosis induction in treated cells, highlighting the potential of these compounds as therapeutic agents against cancer .

Antimicrobial Properties

Fluorinated coumarins have been synthesized and evaluated for their antimicrobial activity. The incorporation of difluoromethyl groups has been shown to enhance the efficacy of these compounds against fungal pathogens such as Botrytis cinerea and Alternaria species. The structure–activity relationship studies suggest that the fluorine atoms play a critical role in increasing the lipophilicity and biological activity of these derivatives .

Dyes and Sensors

The unique properties of 4-(difluoromethyl)-7-hydroxy-2H-chromen-2-one make it a suitable candidate for use in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). Its strong fluorescence characteristics allow it to function as a dye or emitter in these applications. Additionally, its binding affinity with various ions enables its use as a chemical sensor for detecting harmful substances like hydrogen sulfide (H₂S) .

Chemical Sensors

The compound's ability to change fluorescence intensity upon binding with specific analytes makes it valuable for environmental monitoring applications. It can be employed to detect pollutants or hazardous materials in water sources, providing a rapid and effective method for assessing environmental safety .

Summary of Findings

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Anticancer activity against MCF-7 and HCT-116 cell lines; antimicrobial effects against fungal pathogens. |

| Material Science | Used in dye-sensitized solar cells and OLEDs; functions as a chemical sensor for environmental monitoring. |

| Environmental Monitoring | Detects pollutants using fluorescence changes; applicable in assessing water quality. |

Case Studies

- Anticancer Study : A series of chromone derivatives were tested for cytotoxicity against various cancer cell lines. The study demonstrated that compounds with difluoromethyl substitutions showed enhanced anticancer activity compared to their non-fluorinated counterparts .

- Antimicrobial Evaluation : In another investigation, several fluorinated 7-hydroxycoumarins were synthesized and tested against fungal strains. The results indicated that the presence of the difluoromethyl group significantly improved antifungal efficacy .

- Sensor Development : Research focused on developing chemical sensors utilizing 4-(difluoromethyl)-7-hydroxy-2H-chromen-2-one for detecting H₂S in environmental samples demonstrated its practical application in real-time monitoring systems .

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The hydroxy group at the 7-position can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects at the 4-Position

The 4-position of the coumarin scaffold is critical for modulating biological activity and physicochemical properties. Below is a comparative analysis of analogs with different substituents:

Key Observations :

- Electron-Withdrawing Groups (e.g., -CF2H) : Improve resistance to oxidative metabolism compared to electron-donating groups (e.g., -CH3) .

- Bulkier Substituents (e.g., -Ph) : Enhance π-π stacking interactions in protein binding, correlating with anticancer activity .

Functionalization at the 7-Hydroxy Position

The 7-hydroxy group is a common site for derivatization to fine-tune solubility and target affinity:

Key Observations :

- Hydroxyl Group Retention : Critical for antioxidant and enzyme-inhibitory activities due to radical scavenging and metal chelation .

- Ether/Acyl Derivatives (e.g., -OCH3) : Improve pharmacokinetic properties but may reduce direct target engagement .

Pharmacological Activity Comparison

The biological profiles of 4-(difluoromethyl)-7-hydroxy-2H-chromen-2-one and its analogs vary significantly based on substitution patterns:

Biological Activity

4-(difluoromethyl)-7-hydroxy-2H-chromen-2-one is a chromenone derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This compound is characterized by the presence of a difluoromethyl group, which enhances its lipophilicity and metabolic stability, making it a candidate for further pharmacological exploration.

The biological activity of 4-(difluoromethyl)-7-hydroxy-2H-chromen-2-one is primarily attributed to its inhibition of histone deacetylase 6 (HDAC6). This enzyme plays a crucial role in various cellular processes, including cell motility, proliferation, and apoptosis. Inhibition of HDAC6 can lead to significant alterations in these cellular processes, potentially providing therapeutic benefits in cancer treatment.

Anticancer Activity

Recent studies have demonstrated the compound's selective cytotoxicity against various cancer cell lines. For instance, in vitro assessments using the MTT assay revealed that 4-(difluoromethyl)-7-hydroxy-2H-chromen-2-one exhibits significant cytotoxic effects on human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The compound showed an IC50 value considerably lower than that of standard chemotherapeutics like doxorubicin, indicating its potential as an effective anticancer agent .

Table 1: Cytotoxicity Data of 4-(difluoromethyl)-7-hydroxy-2H-chromen-2-one

| Cell Line | IC50 (µM) | Comparison with Doxorubicin (IC50 µM) |

|---|---|---|

| MCF-7 | 6.40 | 10.50 |

| HCT-116 | 9.32 | 12.00 |

| HepG2 | Not Available | Not Available |

The compound's anticancer effects are further supported by studies showing its ability to induce DNA fragmentation in treated cancer cells. In MCF-7 cells, treatments with various concentrations led to significant increases in DNA fragmentation rates compared to untreated controls. This suggests that the compound may trigger apoptotic pathways in cancer cells .

Moreover, gene expression studies indicated that treatment with 4-(difluoromethyl)-7-hydroxy-2H-chromen-2-one up-regulated pro-apoptotic genes such as P53 and BAX while down-regulating anti-apoptotic genes like BCL-2 and CDK4, highlighting its potential role in modulating apoptotic signaling pathways .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been investigated for antimicrobial activity. Preliminary results suggest that it exhibits significant inhibitory effects against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still being compiled .

Case Studies

A notable case study involved the synthesis and biological evaluation of a series of chromenone derivatives, including 4-(difluoromethyl)-7-hydroxy-2H-chromen-2-one. These compounds were screened against multiple cancer cell lines, demonstrating promising results that warrant further investigation into their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(difluoromethyl)-7-hydroxy-2H-chromen-2-one, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclocondensation of substituted phenols with difluoromethyl-containing precursors. For example, base-catalyzed reactions (e.g., NaOH/ethanol) with hydrogen peroxide as an oxidizing agent are used to form the coumarin core . Optimization includes varying solvents (DMF, ethanol), temperature (room temperature to reflux), and catalyst loading. Purity is confirmed via HPLC and NMR .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR to verify substituent positions and difluoromethyl integration .

- X-ray crystallography (e.g., SHELXL refinement) for absolute configuration determination. Single-crystal diffraction at 293 K with R-factors <0.05 ensures accuracy .

- Mass spectrometry (MS) to confirm molecular weight .

Q. What are the key bioactivity screening assays for this compound?

- Methodological Answer : Standard assays include:

- Antimicrobial activity : Broth microdilution (MIC determination against bacterial/fungal strains) .

- Enzyme inhibition : Fluorescence-based assays (e.g., proteases or kinases) using fluorogenic substrates .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 calculations) .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., disorder or twinning) be resolved during structure refinement?

- Methodological Answer : Use robust refinement software (SHELXL) to model disorder by splitting atomic positions and applying geometric restraints. For twinned data, the HKLF5 format in SHELX can deconvolute overlapping reflections. Validation tools in Mercury CSD (e.g., packing similarity analysis) help identify structural anomalies .

Q. What strategies improve the compound’s fluorescence properties for probe design?

- Methodological Answer : Modify substituents to enhance electron-donor/acceptor interactions:

- Introduce electron-withdrawing groups (e.g., -CF3) at position 3 to increase quantum yield.

- Vary the difluoromethyl group’s position to tune emission wavelengths. Validate changes via UV-Vis and fluorescence spectroscopy .

Q. How do conflicting bioactivity results between studies arise, and how can they be reconciled?

- Methodological Answer : Discrepancies may stem from:

- Assay conditions : Differences in solvent (DMSO vs. aqueous buffer) or cell lines.

- Concentration gradients : Use standardized dosing (e.g., µM to mM ranges) and controls.

- Structural analogs : Compare activity of derivatives (e.g., 4-methyl vs. 4-chloro) to identify pharmacophores .

Q. What computational tools are effective for studying ligand-enzyme interactions of this compound?

- Methodological Answer : Combine molecular docking (AutoDock Vina) with molecular dynamics (GROMACS) to predict binding modes. Validate using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.